molecular formula C21H20O6 B2532196 Methylethyl 2-[3-(2-methoxyphenyl)-4-oxochromen-7-yloxy]acetate CAS No. 370586-17-7

Methylethyl 2-[3-(2-methoxyphenyl)-4-oxochromen-7-yloxy]acetate

Cat. No. B2532196
M. Wt: 368.385
InChI Key: PDTYPEPORBIWLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methylethyl 2-[3-(2-methoxyphenyl)-4-oxochromen-7-yloxy]acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. It is a derivative of coumarin, a natural compound found in many plants, which has been extensively studied for its various biological activities.

Scientific Research Applications

Isochroman Derivatives and Chiral Space Groups

Research into isochroman derivatives, such as methyl [5-methoxy-4-(4-methoxyphenyl)isochroman-3-yl]acetate and its structural analogs, has shown that these compounds tend to crystallize in chiral space groups. The arrangement of substituents attached to the isochroman moiety plays a critical role in the crystallization process, potentially impacting the development of chiral materials with specific optical properties. This suggests applications in creating enantiomerically pure substances, crucial in pharmaceuticals and materials science (Palusiak et al., 2004).

Synthesis and Anti-microbial Activity

A study on the synthesis and anti-microbial activity of thiazole substituted coumarins, starting from ethyl 2-(4-methyl-2-oxo-2H-chromone-7-yloxy)acetate, highlights the potential of Methylethyl 2-[3-(2-methoxyphenyl)-4-oxochromen-7-yloxy]acetate derivatives in developing new antimicrobial agents. This research underscores the importance of such compounds in the pharmaceutical industry for creating new treatments against bacterial and fungal infections (Parameshwarappa et al., 2009).

Advanced Material Synthesis

In the context of material sciences, the synthesis of specific derivatives like 2-methoxyethyl acetate (MEA) demonstrates its utility in modifying fuel properties and reducing emissions. This application signifies the compound's role in environmental science, particularly in the formulation of cleaner-burning fuels, which can decrease exhaust smoke and improve combustion efficiency in diesel engines (Gong Yanfeng et al., 2007).

Analytical Chemistry Applications

The use of related compounds in analytical chemistry for the high-performance liquid chromatographic determination of aliphatic thiols showcases another dimension of Methylethyl 2-[3-(2-methoxyphenyl)-4-oxochromen-7-yloxy]acetate's applications. It serves as a fluorogenic labeling reagent for detecting biologically important thiols, highlighting its potential in bioanalytical applications and the development of diagnostic assays (Gatti et al., 1990).

Aldose Reductase Inhibitors

The compound's derivatives have been evaluated as aldose reductase inhibitors, suggesting their relevance in treating diabetic complications. This aligns with the ongoing search for novel drugs that can mitigate the effects of diabetes on various organs, pointing towards its significant therapeutic potential (Sher Ali et al., 2012).

properties

IUPAC Name

propan-2-yl 2-[3-(2-methoxyphenyl)-4-oxochromen-7-yl]oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O6/c1-13(2)27-20(22)12-25-14-8-9-16-19(10-14)26-11-17(21(16)23)15-6-4-5-7-18(15)24-3/h4-11,13H,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDTYPEPORBIWLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methylethyl 2-[3-(2-methoxyphenyl)-4-oxochromen-7-yloxy]acetate

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